molecular formula C37H36N4O8 B13448425 Fmoc-Arg(Z)-OH

Fmoc-Arg(Z)-OH

Cat. No.: B13448425
M. Wt: 664.7 g/mol
InChI Key: PLFMYBVQTIUHOB-UHFFFAOYSA-N
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Description

Fmoc-Arg(Z)-OH, also known as fluorenylmethyloxycarbonyl-arginine(Z)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a temporary protecting group that can be removed under mild conditions, making it ideal for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Z)-OH typically involves the protection of the amino group of arginine with the Fmoc group. This is achieved by reacting arginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Z group, which is a benzyloxycarbonyl group, is used to protect the guanidino group of arginine. The reaction conditions usually involve an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for the efficient production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Z)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine.

    Coupling Reactions: The amino group of this compound can be coupled with other amino acids to form peptide bonds.

    Substitution Reactions: The Z group can be removed under acidic conditions to expose the guanidino group of arginine.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used to activate the carboxyl group for peptide bond formation.

    Substitution: Trifluoroacetic acid (TFA) is used to remove the Z group.

Major Products Formed

The major products formed from these reactions include deprotected arginine derivatives and peptide chains with arginine residues.

Scientific Research Applications

Fmoc-Arg(Z)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Fmoc-Arg(Z)-OH involves the protection and deprotection of the amino and guanidino groups of arginine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Z group protects the guanidino group, allowing for selective reactions at other sites. The removal of these protecting groups under specific conditions allows for the formation of the desired peptide products.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Arg(Z)-OH, but with a tert-butyloxycarbonyl (Boc) group protecting the amino group of lysine.

    Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester protecting group for the carboxyl group of glutamic acid.

    Fmoc-Cys(Trt)-OH: Uses a trityl (Trt) group to protect the thiol group of cysteine.

Uniqueness

This compound is unique due to its dual protection strategy, which allows for selective reactions at the amino and guanidino groups. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C37H36N4O8

Molecular Weight

664.7 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid

InChI

InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45)

InChI Key

PLFMYBVQTIUHOB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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